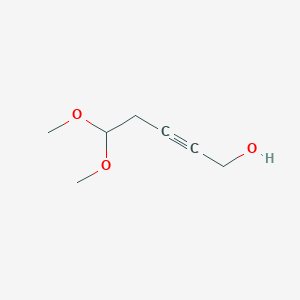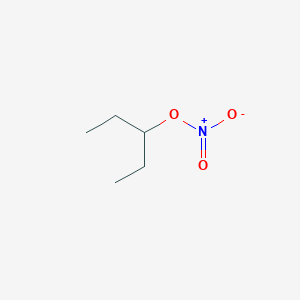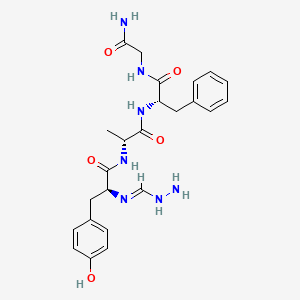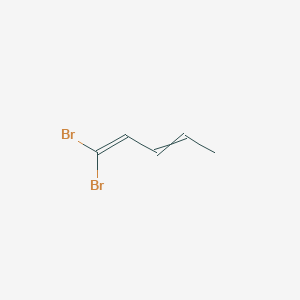
1,1-Dibromo-1,3-pentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromopenta-1,3-diene is an organic compound characterized by the presence of two bromine atoms attached to the first carbon of a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dibromopenta-1,3-diene can be synthesized through the bromination of penta-1,3-diene. The reaction typically involves the addition of bromine (Br2) to penta-1,3-diene in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the first carbon.
Industrial Production Methods: Industrial production of 1,1-dibromopenta-1,3-diene may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dibromopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted dienes.
Elimination Reactions: Under basic conditions, 1,1-dibromopenta-1,3-diene can undergo elimination reactions to form penta-1,3-diene.
Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles, forming cyclohexene derivatives.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions (OH-), amines (NH2-)
Bases: Potassium hydroxide (KOH), sodium ethoxide (NaOEt)
Dienophiles: Maleic anhydride, acrylonitrile
Major Products:
- Substituted dienes
- Penta-1,3-diene
- Cyclohexene derivatives
Aplicaciones Científicas De Investigación
1,1-Dibromopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The reactivity of 1,1-dibromopenta-1,3-diene is primarily due to the presence of the conjugated diene system and the electron-withdrawing bromine atoms. The compound can undergo electrophilic addition and substitution reactions, with the bromine atoms acting as leaving groups. The conjugated diene system allows for resonance stabilization of intermediates, facilitating various chemical transformations.
Comparación Con Compuestos Similares
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
1,1-Dichloropenta-1,3-diene: Similar to 1,1-dibromopenta-1,3-diene but with chlorine atoms instead of bromine.
Isoprene: A naturally occurring diene used in the synthesis of natural rubber.
Uniqueness: 1,1-Dibromopenta-1,3-diene is unique due to the presence of bromine atoms, which impart distinct reactivity compared to other dienes. The bromine atoms enhance the compound’s electrophilicity, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
77295-71-7 |
|---|---|
Fórmula molecular |
C5H6Br2 |
Peso molecular |
225.91 g/mol |
Nombre IUPAC |
1,1-dibromopenta-1,3-diene |
InChI |
InChI=1S/C5H6Br2/c1-2-3-4-5(6)7/h2-4H,1H3 |
Clave InChI |
PQQAVRNNAPPTJZ-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



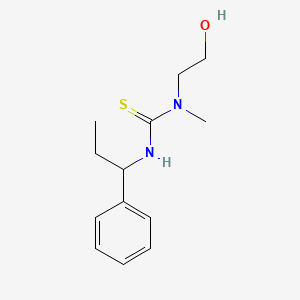
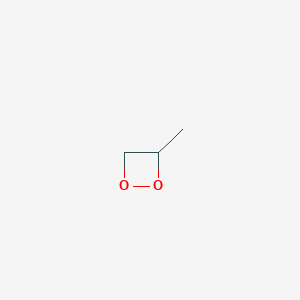
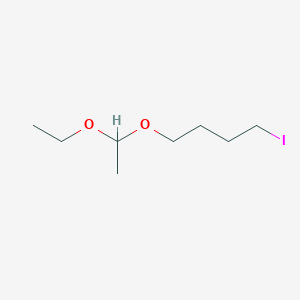
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)
